5-Bromo-1-pentanesulfonic Acid Sodium Salt

Organic Synthesis Medicinal Chemistry SN2 Alkylation

5-Bromo-1-pentanesulfonic acid sodium salt is a bifunctional C5 building block combining a terminal alkyl bromide with a sodium sulfonate group. It replaces multi-step sequences with monofunctional analogs. • Sulfobetaine Synthesis: Forms zwitterionic surfactants with tertiary amines for membrane protein solubilization. • Surface Grafting: Creates antifouling, hemocompatible coatings on amine/thiol-modified surfaces. • Med Chem: Introduces sulfonate bioisostere via bromide to enhance solubility and PK. White crystalline powder; ready for global dispatch.

Molecular Formula C5H11BrNaO3S
Molecular Weight 254.094
CAS No. 55788-45-9
Cat. No. B588103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-pentanesulfonic Acid Sodium Salt
CAS55788-45-9
Synonyms5-Bromo-1-pentanesulfonic Acid Sodium Salt;  Sodium 5-Bromo-1-pentanesulfonate; 
Molecular FormulaC5H11BrNaO3S
Molecular Weight254.094
Structural Identifiers
SMILESC(CCS(=O)(=O)O)CCBr.[Na]
InChIInChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9);
InChIKeyIVGFVQCJAWZSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS 55788-45-9): A Bifunctional C5 Linker for Chemoselective Conjugation


5-Bromo-1-pentanesulfonic acid sodium salt (CAS 55788-45-9) is an ω-bromoalkyl sulfonate, a bifunctional organic intermediate featuring a terminal primary alkyl bromide and a terminal sodium sulfonate group separated by a five-carbon linear aliphatic spacer [1]. This amphiphilic structure imparts a calculated LogP of 2.52, indicating moderate lipophilicity balanced by an anionic sulfonate head group [1]. As a versatile building block, it serves primarily as an alkylating agent and surfactant precursor in pharmaceutical R&D and organic synthesis [2].

1
Bifunctional C5 linker: terminal alkyl bromide and sodium sulfonate
2
Amphiphilic profile supports aqueous and biphasic reaction media
3
Pre-ionized sulfonate salt enables direct conjugation without activation

Procurement Risk: Why 5-Bromo-1-pentanesulfonic Acid Sodium Salt Cannot Be Replaced by Generic Alkyl Halides or Simple Sulfonates


Substituting 5-bromo-1-pentanesulfonic acid sodium salt with a generic C5 alkyl bromide (e.g., 1-bromopentane) or a simple alkyl sulfonate (e.g., sodium pentanesulfonate) is chemically invalid for applications requiring a bifunctional reagent. The former lacks the essential water-solubilizing and ion-pairing sulfonate group [1], while the latter lacks the electrophilic bromide handle necessary for covalent linkage . This specific juxtaposition of a reactive electrophile and a polar, charge-bearing group on a rigid five-carbon spacer is non-trivial to reproduce and dictates a unique reactivity and solubility profile that is not achievable with mixtures or alternative single-functional group analogs [2].

Alkyl halide replacement
Generic alkyl bromides (e.g., 1-bromopentane) lack the sulfonate group required for water solubility and ion-pairing, limiting direct substitution.
Simple sulfonate replacement
Sodium pentanesulfonate omits the electrophilic bromide handle, preventing covalent attachment to nucleophiles; mixtures cannot reproduce the C5 spacer-defined dual reactivity.
Bifunctional architecture mismatch
The precise juxtaposition of reactive bromide and polar sulfonate on a rigid five-carbon chain is not replicated by combining mono-functional reagents, altering reaction profiles and solubility.

Quantitative Differentiation: 5-Bromo-1-pentanesulfonic Acid Sodium Salt vs. Structural Analogs


Enhanced Alkylation Reactivity: Sulfonate Leaving Group Outperforms Standard Alkyl Bromides

The compound functions as a masked, water-soluble alkylating agent. The reactivity of alkyl sulfonates in SN2 reactions is generally superior to that of standard alkyl bromides [1]. The specific reactivity of 5-bromo-1-pentanesulfonic acid sodium salt in nucleophilic substitutions is dictated by the electron-withdrawing nature of the sulfonate group, which activates the adjacent C5 carbon for nucleophilic attack, while the terminal bromide provides a second, orthogonal electrophilic site .

Alkylation Reactivity
Class-level inference
Alkyl Sulfonates ≈ Alkyl Iodides > Alkyl Bromides >> Alkyl Chlorides
Supports improved substitution efficiency
Based on established leaving group trends
Organic Synthesis Medicinal Chemistry SN2 Alkylation

Dual-Functional Architecture: A Direct Comparison with 1,5-Pentanesultone

Unlike 1,5-pentanesultone, which is a cyclic sulfonate ester that ring-opens to yield a reactive sulfonate intermediate, 5-bromo-1-pentanesulfonic acid sodium salt is an acyclic, pre-formed sulfonate salt with an independent alkyl bromide handle [1]. This pre-ionized sodium sulfonate form eliminates the need for a ring-opening step and subsequent neutralization, offering a direct route to zwitterionic or anionic conjugates. Furthermore, the terminal bromide enables orthogonal reactivity (e.g., in SN2 reactions) not possible with the sultone's single electrophilic center .

Structural Orthogonality
Class-level inference
Bifunctional: Br & SO₃⁻ vs. Monofunctional sultone
Enables direct, stepwise conjugation without ring-opening
Pre-ionized salt form simplifies synthesis
Surface Modification Zwitterionic Coatings Polymer Chemistry

Amphiphilic Character for Improved Aqueous Solubility vs. Alkyl Bromides

The presence of the ionic sodium sulfonate group confers significant water solubility, a property entirely absent in non-polar alkyl bromides of similar chain length. This amphiphilic character, quantified by a calculated LogP of 2.52 and a topological polar surface area (tPSA) of 62.8 Ų, allows the compound to function as a surfactant and participate in biphasic or aqueous reaction media where conventional alkyl bromides would phase-separate [1].

Amphiphilic Solubility
Cross-study comparable
LogP 2.52 vs ~2.8
tPSA 62.8 vs 0 Ų
Balanced aqueous solubility for biphasic reactions
In silico predictions; verify experimentally
Bioconjugation Aqueous Chemistry Surfactant Design

High-Value Applications for 5-Bromo-1-pentanesulfonic Acid Sodium Salt in Research and Development


Synthesis of Zwitterionic Surfactants and Detergents for Membrane Protein Studies

The compound is ideally suited for constructing sulfobetaine-type zwitterionic surfactants. By reacting the terminal bromide with a tertiary amine (e.g., dimethylamine), a quaternary ammonium center is formed adjacent to the sulfonate group via a C5 spacer . This structural motif mimics natural lipid headgroups and is prized for its ability to solubilize membrane proteins without denaturing them, a critical application in structural biology and drug discovery [1].

Surface Functionalization for Antifouling and Biocompatible Coatings

The terminal bromide can be used to covalently graft the sulfonate group onto amine- or thiol-containing surfaces (e.g., modified gold, glass, or polymers). This creates a dense, negatively charged, and highly hydrophilic layer that resists non-specific protein adsorption (antifouling) and improves hemocompatibility . The C5 spacer provides flexibility and distance from the surface, optimizing the steric and hydration effects [1].

Synthesis of Sulfonate-Modified Pharmacophores and Prodrugs

In medicinal chemistry, the compound serves as a key intermediate for introducing a sulfonate moiety—a common bioisostere for carboxylates or phosphates—into drug candidates. The alkyl bromide allows for attachment to a variety of nucleophilic scaffolds, while the sulfonate enhances aqueous solubility and can improve pharmacokinetic properties . This dual reactivity is more efficient than using a two-step sequence with separate reagents [1].

Preparation of Sulfonated Polymers and Ion-Exchange Resins

The compound can be copolymerized or grafted onto polymer backbones to introduce pendant sulfonate groups . These sulfonated polymers are critical components in proton-exchange membranes for fuel cells, ion-exchange resins for water purification, and as rheology modifiers in industrial formulations. The C5 spacer provides a specific tether length that influences ion conductivity and mechanical properties of the final material [1].

Application
Selection Property
Validation Focus
Zwitterionic surfactant synthesis
Bifunctional C5 linker with orthogonal reactivity
Surfactant self-assembly and membrane protein solubilization
Surface functionalization for antifouling coatings
Covalent grafting via alkyl bromide onto amine/thiol surfaces
Protein adsorption resistance and surface charge density
Sulfonate-modified pharmacophores
Sulfonate bioisostere introduction
Aqueous solubility and pharmacokinetic profiling
Sulfonated polymer preparation
Pendant sulfonate attachment via polymerization
Ion conductivity and mechanical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-pentanesulfonic Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.